molecular formula C21H20N4O4 B2446119 N'-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide CAS No. 303148-30-3

N'-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide

Cat. No.: B2446119
CAS No.: 303148-30-3
M. Wt: 392.415
InChI Key: ARIRAGBIEUJULV-UHFFFAOYSA-N
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Description

N’-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including methoxyphenoxy, ethanimidoyl, phenoxy, and nicotinohydrazide moieties, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(Z)-[1-amino-2-(4-methoxyphenoxy)ethylidene]amino]-2-phenoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-27-15-9-11-16(12-10-15)28-14-19(22)24-25-20(26)18-8-5-13-23-21(18)29-17-6-3-2-4-7-17/h2-13H,14H2,1H3,(H2,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIRAGBIEUJULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=NNC(=O)C2=C(N=CC=C2)OC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OC/C(=N/NC(=O)C2=C(N=CC=C2)OC3=CC=CC=C3)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-phenoxynicotinohydrazide, which is then reacted with 2-(4-methoxyphenoxy)ethanimidoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N’-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide has garnered attention in various scientific research domains due to its potential biological and chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N’-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N’-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide can be compared with other similar compounds, such as:

    2-phenoxynicotinohydrazide: Lacks the methoxyphenoxy and ethanimidoyl groups, resulting in different chemical and biological properties.

    4-methoxyphenoxyethanimidoyl derivatives: These compounds share the methoxyphenoxyethanimidoyl moiety but differ in other structural aspects, leading to variations in reactivity and applications.

The uniqueness of N’-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N'-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide, and how are intermediates characterized?

  • Methodology : The compound is synthesized via multi-step reactions, typically involving condensation of hydrazide derivatives with activated carbonyl groups. For example, hydrazine hydrate reacts with esters under reflux in ethanol, followed by recrystallization from methanol to purify intermediates . Key intermediates are characterized using IR spectroscopy (to confirm hydrazide N–H stretching at ~3200 cm⁻¹) and NMR spectroscopy (to verify aromatic proton integration and coupling patterns) .

Q. Which spectroscopic and crystallographic techniques are routinely used to confirm the structure of this compound?

  • Methodology :

  • X-ray crystallography : Resolves the 3D conformation, including bond lengths (e.g., N–N bond at 1.413 Å, indicative of electronic delocalization) and hydrogen-bonding networks .
  • NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How are purity and stability assessed during synthesis?

  • Methodology :

  • HPLC : Monitors reaction progress and quantifies impurities using reverse-phase columns (C18) with UV detection at 254 nm.
  • TLC : Validates intermediate purity using silica gel plates and visualizing agents like iodine vapor .
  • Stability tests : Accelerated degradation studies under varying pH, temperature, and light exposure, analyzed via HPLC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing this compound?

  • Methodology :

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation steps .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or microwave-assisted heating reduce reaction time from hours to minutes .
  • Temperature control : Reflux at 100°C ensures complete conversion while minimizing side reactions .

Q. How should researchers resolve contradictions in crystallographic data, such as discrepancies in bond lengths or hydrogen-bonding patterns?

  • Methodology :

  • Refinement software : Use SHELXL for small-molecule refinement, cross-validating results with independent datasets .
  • Hydrogen-bond analysis : Compare experimental data (e.g., N–H⋯O interactions) with computational models (DFT calculations) to identify outliers .

Q. What strategies are effective for probing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodology :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) at the phenoxy moiety to enhance biological activity .
  • Bioisosteric replacement : Replace the nicotinohydrazide core with thiazole or oxadiazole rings to assess solubility and target binding .
  • In silico docking : Use AutoDock Vina to predict interactions with biological targets (e.g., cyclooxygenase-2) .

Q. What experimental approaches are used to elucidate the mechanism of action in biological systems?

  • Methodology :

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., α-glucosidase for antidiabetic activity) using spectrophotometric methods .
  • Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled ligands) quantify affinity for G-protein-coupled receptors .
  • Cellular models : Assess anti-inflammatory activity via TNF-α suppression in RAW 264.7 macrophages .

Q. How can computational modeling complement experimental data in studying this compound?

  • Methodology :

  • Molecular dynamics (MD) simulations : Analyze conformational stability in aqueous solutions over 100 ns trajectories using GROMACS .
  • ADMET prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What advanced techniques are employed to study degradation pathways under stress conditions?

  • Methodology :

  • Forced degradation : Expose the compound to oxidative (H₂O₂), hydrolytic (acid/base), and photolytic conditions, followed by LC-MS/MS to identify degradation products .
  • Isotope labeling : ¹⁸O-labeled water tracks hydrolysis mechanisms in mass spectra .

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